4H-1-Benzopyran-4-one, 6,8-dichloro-2-(4-methylphenyl)-

Description

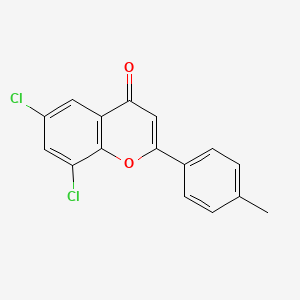

4H-1-Benzopyran-4-one, 6,8-dichloro-2-(4-methylphenyl)- is a synthetic benzopyranone derivative characterized by a chromen-4-one core substituted with two chlorine atoms at positions 6 and 8 and a 4-methylphenyl group at position 2. Benzopyranones are a class of oxygen-containing heterocyclic compounds widely studied for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties . The dichloro and methylphenyl substituents in this compound likely influence its electronic properties, solubility, and intermolecular interactions, making it a candidate for materials science and pharmacological research.

Properties

IUPAC Name |

6,8-dichloro-2-(4-methylphenyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Cl2O2/c1-9-2-4-10(5-3-9)15-8-14(19)12-6-11(17)7-13(18)16(12)20-15/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHSBMBLDPBPFIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=CC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40350975 | |

| Record name | 4H-1-Benzopyran-4-one, 6,8-dichloro-2-(4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88953-00-8 | |

| Record name | 4H-1-Benzopyran-4-one, 6,8-dichloro-2-(4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1-Benzopyran-4-one, 6,8-dichloro-2-(4-methylphenyl)- typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate substituted benzaldehyde and acetophenone derivatives.

Condensation Reaction: These starting materials undergo a Claisen-Schmidt condensation reaction in the presence of a base such as sodium hydroxide or potassium hydroxide.

Cyclization: The resulting chalcone intermediate is then subjected to cyclization using an acid catalyst like sulfuric acid or hydrochloric acid to form the benzopyran ring.

Chlorination: The final step involves the selective chlorination of the benzopyran ring at positions 6 and 8 using reagents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Utilizing large-scale reactors for the condensation and cyclization reactions.

Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Quality Control: Ensuring the product meets industry standards through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

4H-1-Benzopyran-4-one, 6,8-dichloro-2-(4-methylphenyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound to its corresponding alcohols.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium thiolate.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Sodium methoxide in methanol or potassium thiolate in dimethyl sulfoxide.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzopyrans with various functional groups.

Scientific Research Applications

4H-1-Benzopyran-4-one, 6,8-dichloro-2-(4-methylphenyl)- has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 4H-1-Benzopyran-4-one, 6,8-dichloro-2-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.

Pathways Involved: It may modulate signaling pathways involved in cell growth, apoptosis, or inflammation, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in substituent type, position, and halogenation patterns. Key comparisons include:

Table 1: Structural Analogues of 4H-1-Benzopyran-4-one Derivatives

Electronic and Physicochemical Properties

- Halogenation Effects : The dichloro substituents in the target compound increase electron-withdrawing effects compared to methyl or methoxy groups in analogues like 6,8-dimethyl-2-phenyl-4H-chromen-4-one . This enhances electrophilic reactivity and may reduce solubility in polar solvents.

- Hydrophobicity : The 4-methylphenyl group contributes to higher lipophilicity (predicted LogP ~3.5) compared to hydroxy- or methoxy-substituted derivatives (e.g., 5,7-dihydroxy-2-(4-methoxyphenyl)-6-methyl-, LogP ~2.1) .

Biological Activity

4H-1-Benzopyran-4-one, 6,8-dichloro-2-(4-methylphenyl)-, also known by its CAS number 88953-00-8, is a synthetic compound belonging to the benzopyran family. This compound is characterized by its unique structure, which includes two chlorine atoms at positions 6 and 8 and a 4-methylphenyl group at position 2 on the benzopyran ring. Its molecular formula is with a molecular weight of approximately 305.15 g/mol.

Chemical Structure

The structural representation of the compound can be illustrated as follows:

This structure allows for various chemical reactions and biological interactions, positioning it as a candidate for pharmacological studies.

Antimicrobial Properties

Research indicates that compounds within the benzopyran family exhibit significant antimicrobial activity. For instance, derivatives similar to 4H-1-Benzopyran-4-one have shown effectiveness against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. A study highlighted that certain benzopyrone derivatives inhibited bacterial DNA gyrase B through competitive binding in the ATP binding site, demonstrating their potential as antibacterial agents .

Table 1: Antimicrobial Activity of Benzopyran Derivatives

| Compound | Target Bacteria | Activity |

|---|---|---|

| Benzopyrone Derivative A | Bacillus subtilis | Active |

| Benzopyrone Derivative B | Staphylococcus aureus | Active |

| Benzopyrone Derivative C | Escherichia coli | Active |

| 4H-1-Benzopyran-4-one | Various | Under Study |

Anticancer Potential

The anticancer properties of benzopyran derivatives have been extensively studied. Evidence suggests that these compounds can induce apoptosis in cancer cells by modulating signaling pathways involved in cell growth and survival. Specific studies have reported that certain derivatives exhibit cytotoxic effects against various cancer cell lines, potentially through mechanisms involving oxidative stress and DNA damage .

The biological activity of 4H-1-Benzopyran-4-one may involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for bacterial survival or cancer cell proliferation.

- Receptor Interaction : It could interact with cellular receptors, modulating their activity and influencing downstream signaling pathways.

- Oxidative Stress Induction : The generation of reactive oxygen species (ROS) may lead to apoptosis in target cells.

Study on Antimicrobial Efficacy

In a recent study published in MDPI, researchers evaluated several benzopyrone derivatives for their antibacterial properties. The results indicated that compounds with specific substitutions exhibited stronger antimicrobial activity compared to standard antibiotics. The study concluded that these compounds could serve as lead candidates for developing new antimicrobial agents .

Investigation into Anticancer Activity

Another pivotal research effort focused on the anticancer potential of benzopyran derivatives. The findings suggested that these compounds could effectively inhibit tumor growth in vitro and in vivo models. The research emphasized the need for further studies to elucidate the precise mechanisms involved and to assess the therapeutic potential of these compounds against different cancer types .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for halogenated benzopyranones like 6,8-dichloro-2-(4-methylphenyl) derivatives?

- Methodology : Synthesis of halogenated benzopyranones typically involves Friedel-Crafts acylation or Claisen-Schmidt condensation, followed by halogenation. For dichloro derivatives, chlorination agents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) under controlled temperatures (40–60°C) are used. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical to isolate the target compound .

- Optimization : Reaction pH and temperature must be monitored to avoid over-halogenation. Thin-layer chromatography (TLC) and LCMS can track intermediate formation .

Q. Which analytical techniques are most effective for characterizing dichlorinated benzopyranones?

- Spectroscopy :

- 1H/13C NMR : Identifies substitution patterns (e.g., aromatic protons near Cl groups show downfield shifts).

- LCMS : Confirms molecular weight (e.g., [M+H]+ peaks) and purity (>95% recommended for biological assays) .

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254–280 nm) resolves polar impurities.

Q. What safety protocols are advised for handling chlorinated benzopyranones?

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use NIOSH-approved P95 respirators if airborne dust is generated .

- Engineering Controls : Conduct reactions in fume hoods with ≥100 ft/min airflow. Avoid skin contact and aerosol formation .

- First Aid : For eye exposure, rinse with water for 15+ minutes; for inhalation, move to fresh air .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., Cl) influence the stability of benzopyranones under varying storage conditions?

- Stability Challenges : Dichloro groups increase susceptibility to hydrolysis in humid environments. Store desiccated at 4°C in amber vials to prevent photodegradation .

- Reactivity : Chlorinated derivatives may react with strong bases (e.g., NaOH) via nucleophilic substitution. Test compatibility with solvents (e.g., DMSO, ethanol) via accelerated stability studies (40°C/75% RH for 14 days) .

Q. How can researchers resolve contradictions in reported physicochemical data for novel benzopyranones?

- Data Gaps : Many benzopyranones lack published melting points, logP, or solubility. Address this via:

- Experimental Determination : Use differential scanning calorimetry (DSC) for melting points, shake-flask method for logP .

- Computational Tools : Predict properties via QSAR models (e.g., SwissADME, ACD/Labs) .

Q. What in silico methods are suitable for predicting biological activity of dichlorinated benzopyranones?

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases, cytochrome P450 enzymes).

- ADMET Prediction : Tools like pkCSM estimate bioavailability, hepatic metabolism, and toxicity risks .

- Limitations : Validate predictions with in vitro assays (e.g., microsomal stability tests).

Q. How can reaction yields be improved for dichlorinated benzopyranones with steric hindrance from 4-methylphenyl groups?

- Catalysis : Use Lewis acids (e.g., AlCl₃) to enhance electrophilic substitution.

- Microwave Synthesis : Reduces reaction time (e.g., 30 minutes vs. 6 hours) and improves yield by 15–20% .

- DoE (Design of Experiments) : Apply factorial design to optimize molar ratios (e.g., Cl:precursor) and solvent polarity .

Contradictions and Mitigation Strategies

- Conflicting Safety Data : While some SDS recommend P95 respirators , others specify OV/AG/P99 filters . Mitigate by conducting workplace exposure monitoring (OSHA methods) and adhering to the most conservative guidelines.

- Lack of Ecotoxicology Data : No data exist on bioaccumulation or aquatic toxicity. Perform Daphnia magna acute toxicity tests (OECD 202) and soil adsorption studies (OECD 106) for preliminary risk assessment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.